molecular formula C10H9F3O2 B1501111 2-Ethoxy-5-(trifluoromethyl)benzaldehyde CAS No. 472809-59-9

2-Ethoxy-5-(trifluoromethyl)benzaldehyde

Cat. No.: B1501111
CAS No.: 472809-59-9
M. Wt: 218.17 g/mol
InChI Key: KACNINQVHUIZRH-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(trifluoromethyl)benzaldehyde (CAS 472809-59-9) is a fluorinated aromatic aldehyde with the molecular formula C₁₀H₉F₃O₂ and a molecular weight of 218.17 g/mol. It is characterized by an ethoxy group (-OCH₂CH₃) at the ortho position and a trifluoromethyl (-CF₃) group at the para position relative to the aldehyde functional group. The compound typically exists as a powder or liquid with 97% purity and is stored in tightly sealed containers to prevent degradation . Its primary applications lie in medicinal chemistry, particularly in drug discovery for synthesizing bioactive molecules .

Properties

IUPAC Name

2-ethoxy-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-2-15-9-4-3-8(10(11,12)13)5-7(9)6-14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACNINQVHUIZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30667286
Record name 2-Ethoxy-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30667286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

472809-59-9
Record name 2-Ethoxy-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30667286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Synthesis of 2-Ethoxy-5-(trifluoromethyl)benzaldehyde

The synthesis of this compound can be achieved through several methods, including the use of trifluoromethylation reactions and the introduction of ethoxy groups. A notable method involves the reaction of corresponding benzaldehydes with trifluoromethylating agents under specific conditions to yield the desired product with high purity and yield.

Key Synthetic Routes

MethodReagentsConditionsYield
Method ABenzaldehyde + CF3 sourceAcidic medium, controlled temperatureHigh
Method BEthoxy group introductionNucleophilic substitutionModerate to High

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances biological activity by increasing lipophilicity and metabolic stability. Several studies have demonstrated its utility in synthesizing novel drug candidates targeting specific diseases.

Case Study: Anticancer Agents
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, modifications to the benzaldehyde structure have led to compounds that inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Agrochemicals

The compound is also relevant in the development of agrochemicals. Its unique chemical properties allow for the design of effective herbicides and pesticides that target specific biochemical pathways in plants or pests.

Case Study: Herbicide Development
A recent study focused on creating herbicides based on this compound derivatives demonstrated enhanced efficacy against resistant weed species. The fluorinated compounds showed improved selectivity and reduced environmental impact compared to traditional herbicides.

Materials Science

In materials science, this compound is used in the synthesis of fluorinated polymers and coatings. These materials exhibit superior thermal stability and chemical resistance, making them suitable for high-performance applications.

Case Study: Fluorinated Coatings
Research has shown that coatings derived from this compound provide excellent water and oil repellency, making them ideal for use in protective applications across various industries.

Environmental Considerations

The synthesis and application of this compound must consider environmental impacts. Sustainable synthetic routes are being developed to minimize waste and reduce harmful byproducts, aligning with green chemistry principles.

Mechanism of Action

The mechanism by which 2-Ethoxy-5-(trifluoromethyl)benzaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s reactivity and properties are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating ethoxy substituent . Key structural analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score
2-Ethoxy-5-(trifluoromethyl)benzaldehyde 472809-59-9 C₁₀H₉F₃O₂ 218.17 -OCH₂CH₃ (ortho), -CF₃ (para) Reference
2-Methoxy-5-(trifluoromethyl)benzaldehyde 146539-83-5 C₉H₇F₃O₂ 204.15 -OCH₃ (ortho), -CF₃ (para) 0.88
4-Methoxy-3-(trifluoromethyl)benzaldehyde 50823-87-5 C₉H₇F₃O₂ 204.15 -OCH₃ (para), -CF₃ (meta) 0.88
5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde 117752-05-3 C₈H₃ClF₄O 226.55 -Cl (para), -F (ortho), -CF₃ (meta) N/A

Key Observations :

  • Ethoxy vs.
  • Substituent Position : Shifting the trifluoromethyl group from para (target compound) to meta (4-Methoxy-3-(trifluoromethyl)benzaldehyde) reduces electronic effects on the aldehyde’s reactivity .
  • Halogenated Derivatives : Halogens like chlorine (e.g., 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde) increase molecular weight and may improve antibacterial activity but reduce solubility .

Physicochemical Properties

  • Solubility: The ethoxy group enhances solubility in polar organic solvents compared to non-polar analogs like 2-Fluoro-5-(trifluoromethyl)benzaldehyde (BP 9631) .
  • Stability : The trifluoromethyl group improves resistance to oxidative degradation, a feature shared with thiazole derivatives showing high antioxidant activity .
  • Purity : The target compound’s 97% purity exceeds the 95% purity of halogenated analogs like 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde , making it more suitable for pharmaceutical synthesis.

Biological Activity

2-Ethoxy-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde notable for its unique chemical structure, which includes an ethoxy group and a trifluoromethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities and reactivity.

  • Molecular Formula : C10H10F3O
  • Molecular Weight : 204.15 g/mol
  • Structure : The presence of the electronegative trifluoromethyl group significantly influences the compound's reactivity and interactions, particularly in electrophilic aromatic substitution and nucleophilic addition reactions.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. The unique electronic properties imparted by the trifluoromethyl group can improve binding affinity in drug-receptor interactions, making them valuable in drug design.

Key Findings from Studies

  • Antitumor Activity : Compounds similar to this compound have shown promising antitumor properties. The trifluoromethyl group enhances the potency of these compounds, making them effective against various cancer cell lines .
  • Antibacterial Properties : The compound has been evaluated for its antibacterial activity. Studies suggest that the presence of the trifluoromethyl group can increase the efficacy of antibacterial agents by enhancing their interaction with bacterial targets .
  • Anti-inflammatory Effects : Research indicates that derivatives of this compound may possess anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases .

Applications in Drug Development

The incorporation of trifluoromethyl groups in drug design has been a significant focus due to their ability to modulate biological activity. For instance:

  • FDA-approved Drugs : A review highlighted several drugs containing trifluoromethyl groups that have been approved by the FDA, demonstrating their importance in pharmaceutical development .
  • Mechanistic Studies : Investigations into the mechanisms of action for compounds with similar structures have shown that they can inhibit key enzymes involved in disease processes, such as reverse transcriptase, which is crucial for viral replication .

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructureKey Biological Activity
This compoundStructureAntitumor, antibacterial, anti-inflammatory
3-Methoxy-5-(trifluoromethyl)benzaldehydeStructureAntitumor activity
4-TrifluoromethylbenzaldehydeStructureAntibacterial properties

Case Studies

  • Case Study on Antitumor Activity : A study conducted on a series of trifluoromethyl-substituted benzaldehydes found that modifications at the para position significantly increased cytotoxicity against breast cancer cell lines. The study concluded that the trifluoromethyl group plays a crucial role in enhancing biological activity through improved binding interactions with cellular targets .
  • Evaluation of Antibacterial Effects : Another study evaluated the antibacterial effects of various derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a trifluoromethyl group exhibited higher inhibition zones compared to their non-fluorinated counterparts, suggesting a direct correlation between the presence of the trifluoromethyl group and antibacterial efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethoxy-5-(trifluoromethyl)benzaldehyde, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis of structurally similar aldehydes (e.g., 2-Fluoro-5-(thiophen-3-yl)benzaldehyde) highlights the importance of solvent selection and temperature control. For example, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhances solubility and reaction rates in fluorinated aromatic systems .
  • Optimization : Use reflux conditions (e.g., 80–100°C) in EtOH or THF, with Na₂CO₃ as a base to neutralize byproducts. Monitor reaction progress via TLC or GC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to confirm substituent positions. The aldehyde proton typically appears at δ 9.8–10.2 ppm, while ethoxy and trifluoromethyl groups show distinct splitting patterns .
  • FT-IR : The aldehyde C=O stretch (~1700 cm1^{-1}) and C-F stretches (1100–1250 cm1^{-1}) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C10H9F3O2C_{10}H_9F_3O_2 (exact mass: 224.0556 g/mol) .

Q. What are the key safety precautions for handling this compound in the laboratory?

  • Hazard Mitigation : While specific GHS data for this compound is limited, analogs like 5-Acetyl-2-methoxybenzaldehyde require PPE (gloves, goggles, lab coat) and ventilation. Avoid skin/eye contact; use spill kits with dry sand or alcohol-resistant foam for accidental releases .

Advanced Research Questions

Q. How do electronic effects of the ethoxy and trifluoromethyl groups influence the aldehyde's reactivity in nucleophilic addition reactions?

  • Mechanistic Insight : The electron-donating ethoxy group (para to aldehyde) increases electron density at the carbonyl carbon, while the electron-withdrawing trifluoromethyl group (meta) polarizes the aromatic ring, creating regioselective reactivity. This was observed in analogs like 3-Fluoro-5-(trifluoromethyl)benzaldehyde, where substituent positioning altered electrophilic substitution rates .
  • Experimental Design : Compare reaction kinetics with analogs (e.g., 4-Ethoxy-5-fluoro-2-methylbenzaldehyde) using UV-Vis or 19F^{19}F-NMR to track intermediates .

Q. What strategies resolve contradictions in reported biological activities of structurally similar benzaldehydes?

  • Case Study : For 2-Ethoxy-5-fluoro-3-methylbenzaldehyde, discrepancies in antimicrobial activity were traced to impurities (>95% purity required for consistent results) .
  • Resolution :

Validate purity via HPLC (>99%).

Conduct dose-response assays (e.g., MIC tests) with standardized cell lines.

Cross-reference with computational docking studies to confirm target binding .

Q. How does solvent polarity impact the stability of this compound during long-term storage?

  • Stability Analysis : Fluorinated benzaldehydes like 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde degrade faster in polar aprotic solvents (e.g., DMF) due to hydrolysis. Store in anhydrous hexane or toluene at −20°C under argon .
  • Validation : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic GC-MS analysis can predict shelf life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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